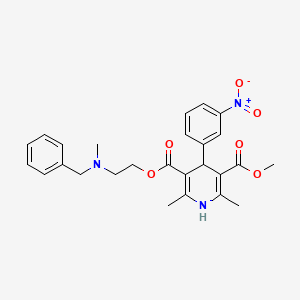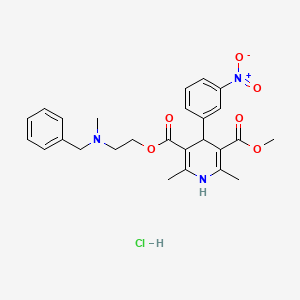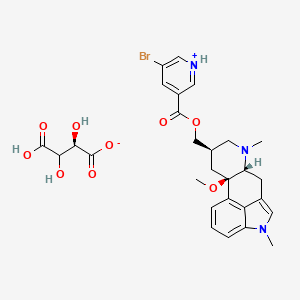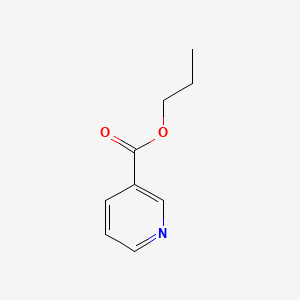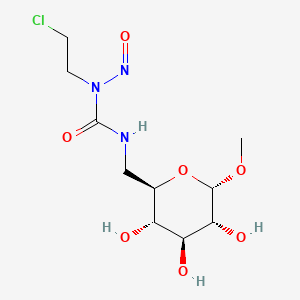
Ranimustina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La ranimustina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como reactivo en diversas reacciones químicas y procesos de síntesis.
Biología: Se utiliza en estudios que involucran la alquilación y la reticulación del ADN.
Medicina: Se utiliza en el tratamiento de la leucemia mieloide crónica y la policitemia vera.
Industria: Se utiliza en la producción de otros compuestos químicos y productos farmacéuticos.
Mecanismo De Acción
La ranimustina ejerce sus efectos alquilando y reticulando las cadenas de ADN, lo que inhibe la proliferación y el crecimiento de las células tumorales . Los objetivos moleculares incluyen las cadenas de ADN de las células tumorales, y las vías implicadas son aquellas relacionadas con la replicación y reparación del ADN.
Análisis Bioquímico
Biochemical Properties
Ranimustine plays a role in biochemical reactions as an alkylating agent Alkylating agents are a type of chemotherapy drug that works by damaging the DNA of cancer cells to prevent them from dividing and growing
Cellular Effects
Ranimustine has been shown to have effects on various types of cells and cellular processes. For instance, it has been used in high-dose chemotherapy followed by autologous stem cell transplantation (ASCT) as a salvage therapy for relapsed or high-risk diffuse large B-cell lymphoma (DLBCL)
Molecular Mechanism
As a nitrosourea alkylating agent, it is likely that Ranimustine works by alkylating the DNA of cancer cells, which can lead to DNA damage and prevent the cells from dividing and growing .
Temporal Effects in Laboratory Settings
In a study involving high-dose Ranimustine followed by ASCT for DLBCL, the median follow-up time for survival patients was 70 months
Métodos De Preparación
La ranimustina se sintetiza haciendo reaccionar la amina primaria de un azúcar piranosa con o-nitrofenil N-(2-cloroetil)-N-nitrosocarbamato para formar el grupo nitrosourea . Las condiciones de reacción suelen implicar el uso de disolventes y temperaturas controladas para garantizar la formación del producto deseado. Los métodos de producción industrial son similares, pero se amplían para acomodar cantidades mayores.
Análisis De Reacciones Químicas
La ranimustina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores como el borohidruro de sodio se utilizan comúnmente.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Comparación Con Compuestos Similares
La ranimustina es similar a otros compuestos de nitrosourea como la carmustina y la lomustina. Es única en su estructura específica y en los tipos de cánceres que se utilizan para tratar. Los compuestos similares incluyen:
Carmustina: Otro compuesto de nitrosourea utilizado en el tratamiento de tumores cerebrales y mieloma múltiple.
Lomustina: Utilizado en el tratamiento de tumores cerebrales y linfoma de Hodgkin.
La this compound destaca por su uso específico en Japón y su efectividad en el tratamiento de la leucemia mieloide crónica y la policitemia vera .
Propiedades
IUPAC Name |
1-(2-chloroethyl)-1-nitroso-3-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClN3O7/c1-20-9-8(17)7(16)6(15)5(21-9)4-12-10(18)14(13-19)3-2-11/h5-9,15-17H,2-4H2,1H3,(H,12,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHFEZNOXOZZQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CNC(=O)N(CCCl)N=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866725 | |
| Record name | Methyl 6-{[(2-chloroethyl)(nitroso)carbamoyl]amino}-6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60866725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58994-96-0 | |
| Record name | MCNU | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270516 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ranimustine?
A1: Ranimustine exerts its antitumor activity primarily through alkylation of DNA. [, , ] While the exact mechanism is not fully elucidated in the provided research, it is suggested that Ranimustine, similar to other nitrosoureas, forms reactive intermediates that crosslink DNA strands. [] This disrupts DNA replication and transcription, ultimately leading to tumor cell death.
Q2: Does Ranimustine demonstrate any selectivity towards specific cell types?
A2: While Ranimustine exhibits broad antitumor activity against various cancer cell lines, it demonstrates particular efficacy against hematological malignancies. [, , , , , ] Research suggests potential benefits in treating chronic myelogenous leukemia (CML), polycythemia vera, and essential thrombocythemia. [, , , ] There's also evidence of activity against lymphoma, myeloma, and some solid tumors. [, , , ]
Q3: Are there any studies on the impact of Ranimustine on specific molecular pathways within tumor cells?
A3: The provided research focuses primarily on clinical efficacy and safety of Ranimustine. Further investigation is needed to elucidate its specific effects on molecular pathways within tumor cells.
Q4: What is the molecular formula and weight of Ranimustine?
A4: The molecular formula of Ranimustine is C10H18ClN3O3, and its molecular weight is 263.72 g/mol.
Q5: Is there any information about the stability of Ranimustine under different storage conditions?
A5: The provided research primarily focuses on clinical applications of Ranimustine and does not provide detailed information on its stability under various storage conditions.
Q6: Does Ranimustine exhibit any catalytic properties?
A6: Ranimustine primarily acts as an alkylating agent and doesn't exhibit catalytic properties based on the available research. Its primary function is to covalently modify DNA, not catalyze chemical reactions.
Q7: Have any computational chemistry studies been conducted on Ranimustine?
A7: The provided research focuses on preclinical and clinical studies of Ranimustine and does not delve into detailed computational chemistry analyses.
Q8: How does the structure of Ranimustine contribute to its antitumor activity?
A8: While specific SAR studies are not described in the provided research, Ranimustine's structure as a nitrosourea derivative is key to its mechanism of action. [, , ] This class of compounds is known to generate reactive intermediates that alkylate DNA, leading to antitumor effects. []
Q9: What formulations of Ranimustine are used clinically?
A9: Ranimustine is administered intravenously. [, , , , ] The research papers do not mention specific formulations, suggesting it is likely administered as an injectable solution.
Q10: Are there any specific safety regulations related to the handling and disposal of Ranimustine?
A10: While the research does not explicitly discuss SHE regulations, as a potent cytotoxic agent, Ranimustine requires careful handling and disposal in accordance with established guidelines for hazardous drugs.
Q11: Which in vitro models have been used to study the efficacy of Ranimustine?
A12: One study utilized a morphological method to assess Ranimustine's in vitro activity against 15 types of solid tumors. [] This method measured drug-induced degenerative changes in the nucleus of tumor cells, suggesting potential for Ranimustine in treating solid tumors beyond its established role in hematological malignancies.
Q12: Which animal models have been employed to investigate the efficacy of Ranimustine?
A13: One study investigated the antitumor activity of Ranimustine in combination with paclitaxel against M-109 murine lung carcinoma in mice. [] This research highlighted the importance of drug administration sequence for efficacy and safety in combination therapies involving Ranimustine.
Q13: What is the clinical efficacy of Ranimustine in treating Chronic Myelogenous Leukemia (CML)?
A14: A randomized controlled trial compared Ranimustine with busulfan in 77 previously untreated CML patients. [] Ranimustine demonstrated an 82% complete remission (CR) rate, maintained for 2-18 months with a single administration. [] While no significant differences in overall remission rate, crisis rate, or survival were observed between the two drugs, Ranimustine proved superior in achieving rapid responses. []
Q14: Has the efficacy of Ranimustine been investigated in treating essential thrombocythemia?
A15: Research suggests that Ranimustine is clinically effective in managing essential thrombocythemia, particularly in elderly patients. [, ] One study demonstrated its ability to maintain platelet counts below 500 x 10^3/μL in most patients and below 700 x 10^3/μL in others, highlighting its potential in preventing thrombosis and bleeding complications. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-N-[4-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsanylidenearsanylphenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B1678726.png)
![[(2R)-3-[hydroxy-[2-(2H-1,3-thiazol-3-yl)ethoxy]phosphoryl]oxy-2-(1,2-oxazol-3-yloxy)propyl] N-[(E)-heptadec-1-enyl]carbamate](/img/structure/B1678727.png)
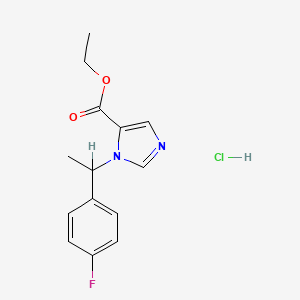
![(11S)-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione](/img/structure/B1678730.png)
![6-(3-bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid](/img/structure/B1678731.png)
![4-Chloro-8-methyl-7-(3-methyl-but-2-enyl)-6,7,8,9-tetrahydro-2H-2,7,9A-triaza-benzo[CD]azulene-1-thione](/img/structure/B1678732.png)


